Estradiol 17-Valerate-d9

Description

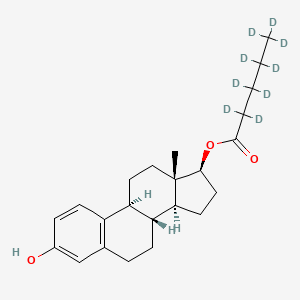

Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

365.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |

InChI Key |

RSEPBGGWRJCQGY-NLDCXAQVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Foundational Principles of Isotopic Labeling in Medicinal Chemistry and Chemical Biology

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace them through chemical reactions or biological pathways. Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in different atomic masses. This technique can employ either radioactive isotopes (e.g., Tritium ³H, Carbon-¹⁴C) or stable, non-radioactive isotopes (e.g., Deuterium (B1214612) ²H, Carbon-¹³C, Nitrogen-¹⁵N). nih.gov

The fundamental principle lies in the fact that isotopic substitution generally does not significantly alter the chemical properties of a molecule. Therefore, a labeled compound behaves almost identically to its unlabeled analogue within a biological system. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound without interfering with the biological processes themselves. nih.gov The choice of isotope depends on the application; stable isotopes are favored for studies where radioactivity is a concern, such as in clinical research and for use as internal standards in mass spectrometry. nih.gov

Strategic Importance of Deuterated Compounds As Research Probes and Analytical Standards

Deuterated compounds, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (D or ²H), hold significant strategic importance in scientific research. nih.govnih.gov Their primary application is as internal standards in analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nist.govresearchgate.netnih.gov

In quantitative analysis, an ideal internal standard should be chemically identical to the analyte of interest but distinguishable by the detector. Deuterated compounds fulfill this role perfectly. They co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. However, due to the mass difference, they are easily distinguished by their mass-to-charge ratio (m/z). nih.gov This allows for the correction of variability that can occur during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., injection volume variations and matrix effects), thereby significantly improving the accuracy and precision of the measurement. nih.govnist.gov

Furthermore, the replacement of hydrogen with deuterium can alter the strength of carbon-hydrogen bonds. This "kinetic isotope effect" can be exploited in mechanistic studies to investigate reaction pathways and understand how drugs are metabolized. nih.gov

Overview of Estradiol 17 Valerate D9 S Utility in Mechanistic and Bioanalytical Studies

Precursor Chemistry and Stereoselective Synthesis of Estradiol Valerate Core Structure

The synthesis of the Estradiol 17-Valerate core begins with the construction of the foundational steroid skeleton. The total synthesis of estradiol is a complex process that has been approached through various routes over the years. A common strategy involves building the B, C, and D rings and then forming the aromatic A-ring in the final stages. For instance, a facile six-step synthesis for ent-17β-estradiol (the enantiomer of the natural hormone) has been described, highlighting the intricate steps required to build the multi-ring structure with correct stereochemistry. nih.gov The stereochemical integrity of the molecule is crucial, as the spatial arrangement of atoms dictates its properties. upol.cz Stereoselective synthesis ensures that the desired isomer is produced, controlling the three-dimensional architecture at each chiral center. upol.cz

Once the estradiol core is synthesized, the 17-valerate ester is formed. This is typically achieved through a direct esterification reaction. The hydroxyl group at the C17 position of the estradiol molecule acts as a nucleophile, attacking the carbonyl carbon of valeric acid or a more reactive derivative like valeroyl chloride or valeric anhydride (B1165640). This reaction attaches the five-carbon valerate chain to the estradiol steroid nucleus, yielding Estradiol 17-Valerate. medchemexpress.comdrugbank.com The stereochemistry at the C17 position is preserved during this process.

Advanced Deuteration Strategies for Regioselective Labeling at the Valerate Moiety (d9)

The introduction of nine deuterium atoms (d9) onto the valerate moiety requires specialized synthetic methods that achieve high levels of isotopic enrichment with regioselectivity. The goal is to replace all hydrogen atoms on the pentanoyl chain with deuterium, a process critical for applications such as internal standards in mass spectrometry-based quantitative analyses. rsc.org

Deuterium Exchange Reactions and Catalytic Methods

Hydrogen-deuterium (H-D) exchange reactions are a primary method for introducing deuterium into organic molecules. digitellinc.commdpi.com These reactions can be catalyzed by acids, bases, or transition metals. mdpi.comthieme-connect.de For the deuteration of an ester like the valerate moiety, transition metal catalysis is particularly effective.

Catalytic methods often employ heterogeneous catalysts, such as platinum on carbon (Pt/C), or homogeneous catalysts based on metals like ruthenium, iridium, palladium, or iron. digitellinc.comresearchgate.netnih.gov Significant research has focused on developing practical catalytic deuteration of esters under mild conditions to avoid harsh reaction environments that could degrade the complex steroid structure. digitellinc.com Ruthenium-based catalysts, for example, have been successfully used for the deuteration of fatty acid ethyl esters. nih.gov Similarly, Pt/C has been used for the H-D exchange in fatty acids, often in a solvent mixture containing deuterium oxide (D₂O) as the deuterium source. jst.go.jp The process can involve challenges, such as controlling the exact position of deuterium introduction and requiring precious metal catalysts. digitellinc.com

The general mechanism involves the activation of C-H bonds by the metal catalyst, allowing for exchange with deuterium from a source like D₂O or deuterium gas (D₂). For a valerate ester, this would involve the exchange of hydrogens at the α, β, γ, and δ positions of the pentanoyl chain.

Table 1: Selected Catalytic Systems for H-D Exchange in Esters and Fatty Acids

| Catalyst System | Deuterium Source | Substrate Type | Key Findings | Reference |

| Ruthenium (Ru)-based | Not specified | Fatty Acid Ethyl Esters | Allows for deuteration at bis-allylic positions. | nih.gov |

| Platinum on Carbon (Pt/C) | D₂O | Fatty Acids | Effective for deuteration of saturated fatty acids, though can require harsh conditions. | jst.go.jp |

| Palladium (Pd)(OAc)₂ | D₂O | Carboxylic Acids | Enables regioselective deuteration using a directing group strategy. | nih.gov |

| Iridium (Ir) complexes | D₂O | General | Widely studied for high selectivity in H/D exchange reactions. | researchgate.netresearchgate.net |

This table is illustrative and based on general findings for related compounds, not specifically this compound.

Application of Modern Synthetic Techniques for Isotopic Enrichment (e.g., Ultrasound-Assisted Processes)

To enhance the efficiency and sustainability of deuteration, modern synthetic techniques are being applied. Ultrasound-assisted synthesis has emerged as a practical and efficient approach for the deuteration of steroid hormones. researchgate.netresearchgate.net The application of ultrasonic irradiation can facilitate H/D exchange reactions, leading to high selectivity and isotopic incorporation (d-incorporation) under milder conditions and in shorter reaction times. researchgate.netmdpi.com

Research has demonstrated that an ultrasound-assisted microcontinuous process can be used to synthesize deuterated steroid hormones with up to 98% selectivity and 99% d-incorporation. researchgate.net A key advantage of this method is the preservation of the steroid's original configuration, as confirmed by optical rotation experiments. researchgate.netresearchgate.net This technique can also be more sustainable, allowing for the reuse of deuterated solvents. researchgate.netresearchgate.net

Rigorous Characterization of Isotopic Purity and Stereochemical Fidelity

Spectroscopic Techniques for Deuterium Quantification (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) is a primary tool for determining isotopic purity. nih.gov High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), allows for the precise measurement of the mass-to-charge ratio of the molecule. rsc.orgnih.govacs.org By analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated. nih.govacs.org The mass spectrum of this compound will show a molecular ion peak shifted by +9 mass units compared to its non-deuterated counterpart. The relative abundances of ions corresponding to d0 through d9 species provide a quantitative measure of isotopic enrichment. nih.gov Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the positions of the deuterium atoms. rsc.org In ¹H NMR (proton NMR), the signals corresponding to the hydrogen atoms on the valerate chain that have been replaced by deuterium will disappear or be significantly reduced in intensity. researchgate.netmdpi.com ²H NMR (deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule. NMR analysis is crucial for verifying the regioselectivity of the deuteration process and ensuring the structural integrity of the steroid core. rsc.org

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity of the final product, separating it from any starting materials, by-products, or other impurities. waters.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used for the purity analysis of estradiol valerate. bas.bgnih.govresearchgate.net Reversed-phase HPLC methods are commonly developed and validated for this purpose, ensuring the final compound meets stringent purity requirements. nih.govresearchgate.net The development of faster methods, such as UltraPerformance Convergence Chromatography (UPC²), has been shown to reduce analysis time and solvent consumption compared to traditional normal-phase HPLC methods. waters.com

Enantiomeric excess (e.e.) determination is critical to confirm that the synthesis has maintained the correct stereochemical configuration of the estradiol core. Chiral chromatography is the most common method for this analysis. For related deuterated esters, derivatization with a chiral agent followed by NMR or chromatographic analysis can be used to determine the enantiomeric excess, ensuring the stereochemical fidelity of the product. researchgate.net

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Information Obtained | Reference |

| Mass Spectrometry (MS/HR-MS) | Isotopic Purity & Quantification | Percentage of deuterium incorporation (e.g., 99% d9), distribution of isotopologues. | rsc.orgnih.govacs.org |

| Tandem MS (MS/MS) | Structural Confirmation | Location of deuterium labels through fragmentation analysis. | nih.govnih.gov |

| Proton NMR (¹H NMR) | Structural Integrity & Labeling Site | Absence of proton signals at deuterated positions, confirmation of molecular structure. | rsc.orgresearchgate.net |

| Deuterium NMR (²H NMR) | Direct Deuterium Detection | Confirmation of deuterium presence at specific sites. | rsc.org |

| HPLC / GC | Chemical Purity | Separation and quantification of impurities. | waters.combas.bgnih.gov |

| Chiral Chromatography | Stereochemical Fidelity | Determination of enantiomeric excess (e.e.). | researchgate.net |

This table summarizes the application of various analytical techniques for the characterization of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Bioanalysis

LC-MS/MS has become the gold standard for the quantitative analysis of low-level analytes like estradiol and its metabolites in various biological matrices. farmaciajournal.com This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. encyclopedia.pub The development of a reliable LC-MS/MS method is a multi-step process that involves careful optimization and validation, where a suitable internal standard is indispensable. iqvia.com

Method Development and Validation for Estradiol and its Metabolites in Biological Matrices (Non-Human)

The development of quantitative methods for estrogens in non-human biological matrices, such as those used in environmental toxicology or animal studies, requires rigorous optimization to ensure specificity and accuracy. mpg.devliz.be The structural similarity among various estrogen metabolites presents a significant chromatographic challenge. nih.gov

Achieving baseline separation of structurally similar estrogens like 17β-estradiol, 17α-estradiol, and estrone (B1671321) is crucial to prevent isobaric interference, where compounds with the same mass-to-charge ratio would be detected as one. mpg.denih.gov Method development focuses on optimizing several key parameters to enhance separation efficiency.

Stationary Phase Selection: Reversed-phase columns, particularly C18 and phenyl-hexyl phases, are commonly employed for the separation of steroids. farmaciajournal.comnih.gov Phenyl-hexyl columns, for instance, have been shown to provide effective separation of dansylated estrogen derivatives. nih.gov The use of smaller particle sizes (sub-2 µm) can significantly improve peak performance, sensitivity, and analysis speed. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve ionization. mpg.denih.gov Formic acid is a common additive for positive ion mode, while an alkaline mobile phase (using ammonia (B1221849) or triethylamine) is recommended to facilitate the deprotonation of estrogens for negative ion mode analysis. farmaciajournal.com

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is increased over time, is generally necessary to resolve multiple estrogen metabolites within a single analytical run. nih.gov The gradient time and slope are optimized to achieve the best balance between resolution and run time. nih.gov

Table 1: Example Chromatographic Parameters for Estrogen Analysis This table is a composite of typical parameters reported in research and is for illustrative purposes.

| Parameter | Setting | Purpose | Source |

| Analytical Column | Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm | Provides unique selectivity for aromatic compounds like estrogens. | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid modifier for ionization. | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. | nih.gov |

| Flow Rate | 0.5 mL/min | Influences retention time and peak shape. | researchgate.net |

| Gradient Profile | 50% to 90% B over 6 minutes | To elute compounds with varying polarities effectively. | nih.gov |

| Column Temperature | 40 °C | Affects viscosity and retention, ensuring reproducibility. | researchgate.net |

For sensitive and specific detection, the mass spectrometer parameters must be meticulously optimized for both the target analyte (e.g., estradiol) and its deuterated internal standard (this compound). mpg.de This process is typically performed by infusing a standard solution of each compound directly into the mass spectrometer. mpg.de

The primary mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). mpg.de In MRM, a specific precursor ion (the ionized molecule) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering dramatically increases selectivity and reduces chemical noise.

Key optimized parameters include:

Precursor and Product Ions: The most abundant and stable precursor-to-product ion transition is chosen for quantification to achieve the highest sensitivity. mpg.de A second transition is often monitored as a qualifier to confirm the analyte's identity.

Collision Energy: This parameter is optimized to yield the most efficient fragmentation of the precursor ion into the desired product ion.

Dwell Time: The time spent monitoring each MRM transition is adjusted to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification, typically around 50 ms. mpg.de

For this compound, the precursor and product ions will have a higher mass-to-charge ratio (m/z) than the non-deuterated compound due to the nine deuterium atoms, allowing the instrument to distinguish between the analyte and the internal standard. lgcstandards.com

Table 2: Illustrative Mass Spectrometry MRM Parameters This table presents hypothetical yet representative values for demonstrating the principle.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Estradiol Valerate | 355.2 | 253.2 | 159.1 | 25 |

| This compound | 364.2 | 253.2 | 159.1 | 25 |

Role of this compound as a Stable Isotope Labeled Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective approach for quantification in LC-MS/MS bioanalysis. iqvia.comwaters.combioanalysis-zone.com this compound is the deuterium-labeled version of Estradiol Valerate and functions as an ideal SIL-IS. lgcstandards.commedchemexpress.com Because SIL-IS are nearly chemically and physically identical to the analyte, they behave similarly during sample extraction, cleanup, chromatography, and ionization. scioninstruments.comresearchgate.net This mimicry is the key to their ability to correct for various sources of error.

Biological matrices such as plasma or tissue homogenates are complex mixtures containing numerous endogenous components (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's source. scioninstruments.comclearsynth.com This interference, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate and imprecise results. waters.com

A SIL-IS like this compound is added to every sample, calibrator, and quality control at a known, constant concentration. wuxiapptec.com Since the SIL-IS co-elutes with the analyte, it is subjected to the same degree of ion suppression or enhancement at any given point in time. waters.comwuxiapptec.com While the absolute signal intensity of both the analyte and the IS may fluctuate between samples due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. annlabmed.org This allows the SIL-IS to effectively compensate for these unpredictable variations. waters.comclearsynth.com However, it is important to note that a significant chromatographic shift between the deuterated standard and the analyte, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and compromise accuracy. nih.govwaters.com

A SIL-IS enhances assay performance by correcting for:

Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are compensated for because both the analyte and the SIL-IS are affected similarly. waters.com

Instrumental Fluctuations: Minor variations in injection volume or drifts in mass spectrometer sensitivity over the course of an analytical run are normalized by using the analyte-to-IS ratio. scioninstruments.comwuxiapptec.com

Table 3: Impact of SIL-IS on Assay Performance (Illustrative Data) This table demonstrates the typical improvement in assay quality control parameters when a SIL-IS is used.

| Quality Control Level | Parameter | Without Internal Standard | With this compound (SIL-IS) | Typical Acceptance Criteria |

| Low QC | Precision (%CV) | 18.5% | 6.2% | ≤ 20% |

| Accuracy (%Bias) | -25.3% | -4.5% | ± 20% | |

| Mid QC | Precision (%CV) | 15.2% | 4.1% | ≤ 15% |

| Accuracy (%Bias) | +19.8% | +2.7% | ± 15% | |

| High QC | Precision (%CV) | 16.8% | 3.5% | ≤ 15% |

| Accuracy (%Bias) | -21.1% | -1.9% | ± 15% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of steroids from complex biological matrices. tohoku.ac.jp Due to the low volatility of steroids, their analysis by GC-MS necessitates a derivatization step to increase their thermal stability and improve their chromatographic behavior. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification by accounting for variations during sample preparation and analysis. sigmaaldrich.com

Steroid profiling by GC-MS allows for the simultaneous analysis of multiple steroids in a single run, providing a comprehensive overview of the steroid metabolic pathways. tohoku.ac.jp This multiplexed approach is invaluable for studying the complex interplay of different hormones in various physiological and pathological states. tohoku.ac.jp

To overcome the low volatility of steroids for GC-MS analysis, various derivatization strategies are employed. These methods involve chemically modifying the functional groups of the steroid molecule, primarily the hydroxyl and ketone groups, to create more volatile and thermally stable derivatives. nih.govmst.dk

Common derivatization agents for steroids include:

Silylating agents: These reagents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with hydroxyl groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. mst.dkresearchgate.net

Acylating agents: Reagents like heptafluorobutyric anhydride (HFBA) are used to form perfluoroacyl esters. researchgate.net A mixed derivatization approach, for instance, creating a 3-trimethylsilyl ether-17-heptafluorobutyrate derivative of estradiol-17β, has been shown to yield excellent analytical properties. researchgate.net

Oximation reagents: These are used to derivatize keto-steroids. sigmaaldrich.com

The choice of derivatization strategy depends on the specific steroids being analyzed and the desired analytical outcome. For instance, pentafluorobenzyl (PFB) derivatization, followed by trimethylsilyl (TMS) derivatization, can significantly increase the sensitivity and selectivity for estradiol analysis using negative ion chemical ionization (NCI) GC-MS. shimadzu.co.kr Chemical derivatization can enhance the sensitivity of estradiol, estriol, and ethinylestradiol by 200, 2000, and 900 times, respectively, compared to non-derivatized analysis. nih.gov

The following table provides an overview of common derivatization reagents and their target functional groups:

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | Trimethylsilyl (TMS) ether |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether |

| Heptafluorobutyric anhydride | HFBA | Hydroxyl, Amino | Heptafluorobutyryl ester |

| Pentafluorobenzyl bromide | PFBBr | Phenolic hydroxyl | Pentafluorobenzyl (PFB) ether |

To enhance the sensitivity and selectivity of GC-MS analysis, particularly for trace-level quantification of steroids, selected ion monitoring (SIM) and selected reaction monitoring (SRM) modes are employed. researchgate.netnih.gov

In SIM mode , the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. scioninstruments.com This focused detection significantly increases the signal-to-noise ratio, leading to lower limits of detection. scioninstruments.com For example, in the analysis of estrone and 17β-estradiol derivatives, quantitative ions at m/z 270 and 384, respectively, can be monitored. researchgate.net

SRM , a technique used with tandem mass spectrometry (MS/MS), offers even greater selectivity. researchgate.netnih.gov In SRM, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering process drastically reduces background interference and is essential for avoiding false-positive results in complex matrices. researchgate.net For the bis-silyl derivatives of estradiols, the SRM transition of m/z 416 → 285 is often used for quantification, while the corresponding deuterated internal standard (d5-17β-E2) is monitored using the m/z 421 → 287 transition. nih.gov

The table below illustrates example SRM transitions for estrogen analysis:

| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Estradiols | bis-silyl | 416 | 285 | nih.gov |

| d5-17β-Estradiol | bis-silyl | 421 | 287 | nih.gov |

| Estrone | TMS | 342 | 257 | nih.gov |

| d4-Estrone | TMS | 346 | 261 | nih.gov |

Application in Reference Standard Development and Quality Control

This compound plays a crucial role as a reference material in the development and quality control of analytical methods. sciex.compubcompare.aidshs-koeln.de Stable isotope-labeled standards are essential for the calibration of instruments, assessment of measurement methods, and assigning values to other materials. dshs-koeln.de

The use of deuterated standards like this compound in isotope dilution mass spectrometry offers several advantages:

Improved Accuracy and Precision: They have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute and ionize similarly, effectively correcting for matrix effects and variations in sample preparation and instrument response. sigmaaldrich.comdshs-koeln.de

Reliable Quantification: By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous analyte can be accurately determined by measuring the ratio of the native to the labeled compound. nih.gov

Method Validation: These standards are used to assess critical method parameters such as recovery, linearity, and limits of detection and quantification. nih.gov

Certified Reference Materials (CRMs) undergo a rigorous characterization process to establish their identity, purity, and isotopic enrichment, ensuring their suitability for high-level analytical applications. dshs-koeln.de The availability of well-characterized deuterated standards is fundamental for ensuring the reliability and comparability of analytical data across different laboratories and over time. pubcompare.ai

Pharmacokinetic and Metabolic Research Utilizing Estradiol 17 Valerate D9 in Controlled Non Human Systems

Elucidation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Pathways

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a decrease in the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govcolumbia.edu This effect is particularly pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. wikipedia.org In the context of Estradiol (B170435) 17-Valerate-d9, the deuterium atoms are located on the valerate (B167501) ester chain. The primary metabolic step for this prodrug is the cleavage of the ester bond by esterase enzymes to release 17β-estradiol and valeric acid. nih.govnih.gov The KIE associated with the deuterated valerate can slow this enzymatic hydrolysis, thereby altering the pharmacokinetic profile of the released estradiol.

In vitro systems, such as isolated liver microsomes and cultured hepatocytes from animal models (e.g., rats, guinea pigs), are standard tools for assessing the metabolic stability of new chemical entities. nih.govresearchgate.net When Estradiol 17-Valerate-d9 is incubated with these preparations, its rate of disappearance is compared to that of the non-deuterated analogue. Due to the KIE, the deuterated compound is expected to exhibit enhanced metabolic stability. This translates to a slower rate of hydrolysis, a longer half-life (t½), and lower intrinsic clearance (CLint) in these systems. The kinetic isotope effect can alter the pharmacokinetic properties of drugs. nih.gov

The data below illustrates a hypothetical comparison of metabolic stability parameters in rat liver microsomes, demonstrating the expected impact of deuteration.

Table 1: Comparative In Vitro Metabolic Stability in Rat Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Estradiol 17-Valerate | 25.3 | 27.4 |

This interactive table contains hypothetical data for illustrative purposes.

The metabolic journey of Estradiol 17-Valerate begins with its hydrolysis.

Esterases: The primary and rate-limiting step is the cleavage of the valerate ester bond, a reaction catalyzed by various non-specific carboxylesterases present in the liver, plasma, and other tissues. nih.gov The deuteration in this compound directly impacts this initial step, slowing the release of the active 17β-estradiol.

Cytochrome P450 (CYP) Enzymes: Once 17β-estradiol is released, it undergoes extensive metabolism, primarily in the liver. nih.gov The major metabolic pathways are hydroxylations catalyzed by CYP450 enzymes. nih.govresearchgate.net

2-hydroxylation: This is the most dominant pathway, primarily catalyzed by CYP1A2 and CYP3A4, leading to the formation of 2-hydroxyestradiol. nih.govnih.gov

4-hydroxylation: Catalyzed mainly by CYP1B1, this pathway forms 4-hydroxyestradiol. nih.govsemanticscholar.org

17β-hydroxy dehydrogenation: This reaction converts estradiol to the less potent estrone (B1671321) and is catalyzed by enzymes including CYP2C9, CYP2C19, and CYP2C8, particularly at lower substrate concentrations. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion of estradiol and estrone, regulating the local activity of estrogens in tissues like the endometrium. nih.gov

Since the deuterium labeling is on the valerate portion, which is cleaved off, the KIE primarily affects the esterase-mediated activation of the prodrug. The subsequent metabolism of the released 17β-estradiol by CYP enzymes and 17β-HSDs is not directly subject to this primary isotope effect.

In Vivo Pharmacokinetic Profiling in Animal Models

ADME studies trace the journey of a drug through the body. In a typical non-human study, this compound would be administered to an animal model, and its concentration, along with its primary metabolite (17β-estradiol-d9, if the label were on the steroid core, but in this case, unlabeled 17β-estradiol), would be measured in plasma, tissues, and excreta over time. The slower hydrolysis of the deuterated ester would be expected to result in a delayed and more sustained release of 17β-estradiol into the systemic circulation. This can lead to a prolonged duration of action and a different profile of tissue distribution and subsequent metabolism and excretion compared to its non-deuterated counterpart. The metabolites of estradiol are primarily excreted in the urine. dovepress.com

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Released 17β-Estradiol in Rats

| Compound Administered | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) |

|---|---|---|---|

| Estradiol 17-Valerate | 150 | 4 | 1250 |

This interactive table contains hypothetical data derived from established pharmacokinetic principles for illustrative purposes.

Following administration, the distribution of this compound and its non-deuterated analogue can be assessed by measuring their concentrations in various organs at different time points. Due to its slower hydrolysis, higher concentrations of the intact ester prodrug (this compound) might be observed in tissues with high esterase activity, such as the liver, as well as in the plasma. Conversely, the appearance of the active 17β-estradiol in target tissues like the uterus, ovaries, and brain might be delayed but more sustained. semanticscholar.org This altered distribution profile can have significant implications for the compound's pharmacological activity and is a key area of investigation in non-human studies.

In Vitro Mechanistic Investigations Employing Estradiol 17 Valerate D9

Ligand-Target Interaction Studies and Receptor Binding Assays

Ligand-target interaction studies are fundamental to understanding the mechanism of action of hormonal compounds. For estrogens, these studies primarily focus on their binding to estrogen receptors (ERs). Estradiol (B170435) 17-Valerate is a prodrug, meaning it requires enzymatic cleavage to its active form, estradiol, to exert a significant biological effect. Consequently, Estradiol 17-Valerate-d9 is expected to exhibit very low affinity for estrogen receptors itself.

Binding affinity assays are designed to measure the strength of the interaction between a ligand and its receptor. In the context of this compound, such assays would be employed to confirm its prodrug nature. It is anticipated that, similar to its non-deuterated counterpart, this compound would display a significantly lower binding affinity for both estrogen receptor subtypes, ERα and ERβ, when compared to 17β-estradiol. The bulky valerate (B167501) ester group at the 17β position of the estradiol molecule sterically hinders the molecule from fitting effectively into the ligand-binding pocket of the estrogen receptors.

Table 1: Postulated Relative Binding Affinity for Estrogen Receptors

| Compound | Postulated ERα Binding Affinity | Postulated ERβ Binding Affinity | Rationale |

| 17β-Estradiol | High | High | Natural ligand for estrogen receptors. |

| Estradiol 17-Valerate | Very Low | Very Low | Ester group hinders binding to the receptor. |

| This compound | Very Low | Very Low | Deuteration is not expected to alter the steric hindrance caused by the valerate group. |

This table is based on established principles of steroid hormone receptor binding and the prodrug nature of estradiol esters, as specific experimental data for this compound is not available.

The study of binding kinetics provides detailed information about the rate of association and dissociation of a ligand and its receptor, while the equilibrium dissociation constant (Kd) is a measure of binding affinity. For this compound, it would be expected to have a very high Kd value, indicating weak binding to estrogen receptors. The association rate would be slow, and the dissociation rate would be rapid.

These kinetic parameters would further support the understanding that this compound does not act as a direct agonist at the estrogen receptor but rather serves as a precursor to the active, deuterated form of estradiol. The true value of using the deuterated form in these assays would be in its ability to be distinguished from any endogenous, non-deuterated estradiol present in the experimental system, for instance, in cell culture media.

Cell-Based Assays for Cellular and Molecular Responses

Cell-based assays are crucial for understanding how a compound behaves in a biological environment, including its metabolism, cellular entry, and intracellular localization. The deuterated label in this compound makes it particularly useful for these studies, as it allows for its precise tracking and differentiation from its non-deuterated counterpart.

Estradiol 17-Valerate is converted to estradiol through the action of esterase enzymes. An in vitro assay using, for example, liver microsomes or specific recombinant esterases could be employed to study the biotransformation of this compound. The use of the deuterated form allows for the unambiguous identification and quantification of the resulting deuterated estradiol and valeric acid-d9 metabolites by mass spectrometry. This is particularly advantageous as it eliminates interference from any endogenous estradiol that may be present.

While 17β-hydroxysteroid dehydrogenases (17β-HSDs) are critical in the interconversion of estrone (B1671321) and estradiol, their primary role in the context of this compound would be in the subsequent metabolism of the released deuterated estradiol. A cell-based assay could be designed to first allow for the esterase-mediated cleavage of this compound to deuterated estradiol, and then the activity of 17β-HSDs on this deuterated substrate could be monitored.

Table 2: Hypothetical Biotransformation of this compound in a Cell-Based Assay

| Step | Enzyme | Substrate | Product | Analytical Advantage of Deuteration |

| 1 | Esterases | This compound | Estradiol-d9 + Valeric Acid-d9 | Allows for precise quantification of the rate of cleavage without interference from endogenous compounds. |

| 2 | 17β-HSD | Estradiol-d9 | Estrone-d9 | Enables specific tracking of the metabolic fate of the administered compound. |

This table illustrates the expected metabolic pathway and the utility of the deuterated label. Specific kinetic data for these reactions with the d9 compound is not available.

The cellular uptake of steroid hormones can occur through passive diffusion and potentially carrier-mediated transport. Studies on the uptake of this compound would provide insights into how this prodrug enters target cells. Given its increased lipophilicity due to the valerate ester, it is expected to readily cross the cell membrane.

Once inside the cell, its intracellular distribution can be studied. The deuterated label would allow researchers to distinguish the intact prodrug from its cleaved, active metabolite (deuterated estradiol) within different cellular compartments. This would help in understanding where the biotransformation primarily occurs and how the active hormone is then trafficked, for instance, to the nucleus to interact with estrogen receptors.

Development of Bioprobes for Biological Pathway Elucidation

Stable isotope-labeled compounds like this compound are valuable as bioprobes or tracers to elucidate complex biological pathways. By administering this deuterated compound to an in vitro system, such as a cell culture or tissue slice, researchers can follow its metabolic fate with high precision.

The use of this compound allows for the mapping of the entire metabolic cascade, from its initial cleavage to the various subsequent modifications of the resulting deuterated estradiol, such as hydroxylation, glucuronidation, and sulfation. The distinct mass of the deuterated metabolites allows for their clear identification against the background of endogenous estrogen metabolites. This approach can provide a more accurate picture of estrogen metabolism under specific experimental conditions, which is crucial for understanding both normal physiology and the pathophysiology of estrogen-related diseases. The primary utility of this compound in a research context is as a highly specific tracer for metabolic studies, rather than as a direct modulator of estrogen receptor activity.

Applications in Biological and Environmental Research Models

Use as a Tracer in Environmental Fate Studies of Steroid Hormones

The presence of steroid hormones in the environment, primarily due to wastewater effluent and agricultural runoff, is a significant concern. mst.dkresearchgate.netgnest.org Understanding the environmental fate of these compounds—how they transport, accumulate, and degrade—is crucial for assessing their ecological risk. Estradiol (B170435) 17-Valerate-d9 is employed as a tracer in these studies to follow the pathways of estradiol and its esters in various environmental compartments such as water, soil, and sediment.

The primary application of Estradiol 17-Valerate-d9 in this context is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By adding a known amount of the deuterated standard to an environmental sample, scientists can accurately quantify the concentration of the non-labeled estradiol valerate (B167501), correcting for any loss of the analyte during sample preparation and analysis. This technique enhances the reliability and precision of environmental monitoring data.

While direct studies detailing the large-scale release of this compound into ecosystems as a tracer are not common due to cost and regulatory considerations, laboratory-based experiments and microcosm studies utilize this compound to simulate and understand the environmental behavior of estradiol valerate. These studies can provide valuable data on degradation rates, sorption to soil particles, and potential for bioaccumulation.

Studies on Endocrine Disruptor Mechanisms Using Deuterated Estrogens

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the endocrine system, often by mimicking or blocking the action of natural hormones. nih.govjcpjournal.org Estradiol and its derivatives are potent estrogens and their presence in the environment can have significant impacts on the reproductive health of wildlife and potentially humans. nih.govmdpi.com Deuterated estrogens, including this compound, are valuable tools for investigating the mechanisms by which these compounds exert their disruptive effects.

In metabolic studies, this compound can be used to trace the biotransformation of estradiol valerate within an organism or in in vitro systems. nih.govnih.gov By tracking the appearance of deuterated metabolites, researchers can identify the metabolic pathways and the enzymes involved in the breakdown of the parent compound. This is crucial for understanding how an organism processes the endocrine disruptor and whether the metabolites are more or less potent than the original molecule.

Furthermore, the use of isotope-labeled compounds like this compound in conjunction with high-resolution mass spectrometry allows for the identification of reactive metabolites and their adducts with cellular macromolecules such as DNA and proteins. nih.govnih.gov This provides insights into the potential for genotoxicity and other cellular damage that may underlie the adverse effects of endocrine disruptors.

Application in Animal Physiology and Reproductive Biology Research (e.g., Follicular Dynamics)

In the field of animal physiology and reproductive biology, understanding the intricate hormonal control of processes like the estrous cycle and follicular development is of paramount importance. Estradiol plays a pivotal role in regulating these events. While studies on the non-deuterated form, estradiol valerate, have demonstrated its effects on follicular dynamics in cattle by suppressing dominant follicle growth and influencing the emergence of new follicular waves, the specific application of this compound in such research is primarily as an analytical tool. nih.govnih.govnih.gov

Researchers utilize this compound as an internal standard for the precise quantification of estradiol levels in biological samples such as plasma and follicular fluid. nih.govmdpi.comresearchgate.net This accurate measurement is essential for correlating hormone concentrations with physiological events, such as the growth and regression of ovarian follicles.

Below is a table summarizing the key applications of this compound in research:

| Research Area | Specific Application of this compound | Information Gained |

| Environmental Fate Studies | Internal standard for analytical quantification (GC-MS, LC-MS). | Accurate measurement of estradiol valerate concentrations in environmental samples (water, soil). |

| Tracer in laboratory-based degradation and sorption studies. | Data on the persistence, mobility, and binding affinity of estradiol valerate in the environment. | |

| Endocrine Disruptor Mechanisms | Tracer for metabolic pathway analysis. | Identification of metabolites and the enzymes involved in the biotransformation of estradiol valerate. |

| Tool for identifying reactive metabolite adducts. | Insights into the potential for cellular damage and toxicity caused by estradiol valerate. | |

| Animal Physiology and Reproductive Biology | Internal standard for hormone quantification in biological fluids. | Precise correlation of estradiol levels with physiological processes like follicular dynamics. |

| Potential tracer for pharmacokinetic and distribution studies. | Understanding of the absorption, distribution, metabolism, and excretion of estradiol valerate in animal models. |

Future Research Directions and Emerging Opportunities for Estradiol 17 Valerate D9

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Insight

The integration of Estradiol (B170435) 17-Valerate-d9 with advanced "omics" technologies, particularly metabolomics and proteomics, presents a significant opportunity to gain a more holistic understanding of estrogen signaling and metabolism. Stable isotope labeling is a powerful tool in these fields, enabling precise tracking and quantification of molecules within complex biological systems. medchemexpress.com

In metabolomics, Estradiol 17-Valerate-d9 can be used as an internal standard for the accurate quantification of estradiol and its various metabolites in biofluids. sigmaaldrich.com This is crucial for developing robust clinical diagnostic methods and for studying steroid patterns related to hormone-dependent disorders. sigmaaldrich.com Techniques like Chemical Isotope Labeling (CIL) combined with mass spectrometry can improve sensitivity, accuracy, and analytical throughput in metabolome analysis. researchgate.net

In the field of proteomics, researchers have begun to unravel the global effects of estrogens on protein expression. For instance, a quantitative proteomic study on breast cancer cells treated with 17-β-estradiol revealed significant alterations in the expression of numerous proteins involved in cell division and apoptosis. nih.gov Bioinformatics analysis of these proteomic datasets can suggest complex regulatory actions, such as the simultaneous enhancement and inhibition of apoptosis through different signaling pathways like the PI3K/AKT/mTOR pathway. nih.gov Using this compound in such studies can help to precisely correlate hormone levels with specific proteomic changes, offering a clearer picture of the downstream effects of estrogen activity. Another study used proteomics to investigate the microbial degradation of 17β-estradiol, identifying key enzymatic pathways involved in its biotransformation. researchgate.net

The combination of these approaches allows for a multi-layered view of steroid action, connecting the presence and metabolism of the hormone (metabolomics) with its functional impact on cellular machinery (proteomics).

| Technology | Application with this compound | Potential Biological Insight |

| Metabolomics | Serve as a precise internal standard for LC-MS/MS analysis. | Accurate profiling of steroid hormone metabolic pathways and identification of biomarkers for hormone-related diseases. sigmaaldrich.com |

| Proteomics | Correlate exact hormone concentrations with global changes in protein expression. | Elucidation of signaling pathways and cellular processes regulated by estradiol, such as cell cycle progression and apoptosis. nih.gov |

| Integrated Omics | Use as a tracer to follow the metabolic fate of estradiol while simultaneously monitoring proteomic and transcriptomic responses. | A systems-level understanding of estrogen action, from metabolism to gene and protein regulation. |

Development of Novel Isotopic Labeling Strategies for Complex Steroid Structures

While deuterium (B1214612) labeling is a common and effective strategy, the complexity of steroid molecules offers opportunities for the development of more sophisticated isotopic labeling techniques. nih.gov The goal of these novel strategies is to create internal standards that are not only effective for quantification but also provide deeper insights into metabolic pathways and analytical challenges.

Future research could focus on:

Site-Specific Labeling: Developing synthetic methods to place isotopes at specific, metabolically stable positions within the steroid nucleus. This would prevent the loss of the label during biotransformation and allow for more accurate tracing of metabolic pathways.

Multi-Isotope Labeling: Incorporating multiple types of stable isotopes (e.g., ¹³C and ²H) into a single steroid molecule. This can provide a richer source of information for mass spectrometry analysis and help to distinguish between different metabolic routes.

Isotope Ratio Mass Spectrometry (IRMS): Advancements in IRMS techniques, which precisely measure carbon isotope ratios (¹³C/¹²C), can effectively distinguish between endogenous and exogenous steroids. nih.gov Developing novel labeled standards, including those for steroid esters, can further enhance the reliability of these methods in fields like anti-doping analysis. nih.gov

The synthesis of deuterium-labeled steroid diols from cholesterol has been described as a way to create precursors for studying the biosynthesis of marine polar steroids, demonstrating the application of custom labeling strategies to investigate complex biological questions. researchgate.net

Expansion of Research into Other Deuterated Steroid Esters for Comparative Studies

This compound is one of many possible steroid esters that can be labeled. Esterification is a common biochemical modification that affects the pharmacokinetics of steroid hormones by increasing their lipophilicity and extending their half-life. wikipedia.org A significant area for future research is the synthesis and comparative study of a wider range of deuterated steroid esters.

For example, comparing this compound with other deuterated esters, such as deuterated estradiol cypionate or estradiol enanthate, could provide valuable data. Such studies would help elucidate how the nature of the fatty acid ester chain influences key parameters like absorption, distribution, metabolism, and excretion (ADME). This knowledge is crucial for understanding the therapeutic equivalence and clinical outcomes of different hormone formulations. nih.gov

A comparative analysis could involve:

Pharmacokinetic Profiling: Administering different deuterated steroid esters in animal models to compare their half-lives and metabolite profiles.

Enzymatic Stability Assays: Using in vitro systems to compare the rates at which different esters are hydrolyzed back to the active hormone.

Bioavailability Studies: Assessing how the ester chain length and structure affect oral or transdermal bioavailability. wikipedia.org

Research has already utilized deuterated estradiol stearate (B1226849) as an internal standard, indicating the analytical value of other ester forms. oup.com Expanding this to a systematic comparative study would be a logical and informative next step.

| Deuterated Steroid Ester | Potential Research Focus | Rationale |

| Estradiol Cypionate-d_x | Comparative pharmacokinetics vs. Valerate-d9. | The cypionate ester has a longer duration of action; a labeled version would help quantify the metabolic differences. |

| Estradiol Enanthate-d_x_ | Investigating depot release mechanisms in intramuscular injections. | Enanthate is another long-acting ester; a labeled form would allow precise tracking of its slow release and distribution. |

| Testosterone Undecanoate-d_x_ | Comparative bioavailability and lymphatic absorption studies. | As an androgen ester, this would broaden the research scope beyond estrogens and explore different absorption pathways. wikipedia.org |

Contribution to Fundamental Understanding of Steroid Biotransformation and Bioavailability in Non-Human Systems

The biotransformation of steroids is a fundamental biological process that varies significantly across different species and even microorganisms. This compound provides an excellent tool for exploring these processes in non-human systems, contributing to fields like environmental science, toxicology, and comparative endocrinology.

After administration, estradiol valerate (B167501) is hydrolyzed to 17β-estradiol and the corresponding fatty acid. nih.govdovepress.com The released estradiol then undergoes further metabolism. nih.gov Labeled versions are ideal for tracking these transformations.

Key research opportunities include:

Microbial Degradation: Studying how bacteria and fungi in soil and water systems metabolize estrogens. One study has already used proteomics to investigate the degradation of estradiol by Stenotrophomonas maltophilia, which first converts estradiol to estrone (B1671321) before further catabolism. researchgate.net Using this compound could help trace the entire degradation pathway from the ester to final breakdown products.

Marine Biosynthesis: Deuterated steroids have been proposed as precursors for studying the biosynthesis of unique polar steroids found in marine organisms like starfish. researchgate.net This research can uncover novel enzymatic pathways and steroid functions in diverse ecosystems.

Comparative Animal Metabolism: Investigating how different animal species metabolize steroid esters. For instance, studies in canines have explored steroid metabolism in the prostate. oup.com Using this compound in various animal models can reveal species-specific differences in bioavailability and biotransformation pathways, providing insights relevant to veterinary medicine and toxicology.

This research is vital for understanding the environmental fate of pharmaceutical compounds and for appreciating the evolutionary diversity of steroid hormone function.

Q & A

Q. What ethical considerations are paramount when designing studies involving this compound?

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the endocrine-disrupting effects of this compound across in vitro and in vivo models?

- Methodological Guidance : Apply a weight-of-evidence analysis by categorizing studies based on OECD/EPA guideline compliance, dose-response consistency, and biological plausibility. For example, prioritize in vivo studies with validated endpoints (e.g., uterotrophic assay results) over high-throughput in vitro screens. Use meta-analysis tools to quantify heterogeneity and identify confounding variables (e.g., metabolic differences between species) .

Q. What experimental design strategies optimize detection of low-dose effects in chronic toxicity studies using this compound?

- Methodological Guidance : Implement a longitudinal cohort design with staggered dosing (e.g., 0.1, 1, 10 µg/kg/day) and include recovery phases to assess reversibility. Use sensitive biomarkers like serum hormone levels (LH, FSH) and histopathological evaluations of endocrine tissues. Incorporate positive controls (e.g., estradiol valerate) and negative controls (vehicle-only) to validate assay sensitivity .

Q. How should researchers statistically address batch-to-batch variability in this compound purity during multi-center studies?

- Methodological Guidance : Pre-screen all batches via NMR and mass spectrometry to confirm isotopic purity (>98% d9). Use mixed-effects models to partition variance between batch effects and experimental variables. Include a "batch" term in ANOVA designs to statistically adjust for variability, and report confidence intervals for critical outcomes .

Q. What protocols ensure reliable traceability of this compound to certified reference materials (CRMs) in pharmacokinetic studies?

- Methodological Guidance : Source CRMs from accredited suppliers (e.g., NIST, EDQM) and perform parallel calibration curves using both the CRM and in-house stock. Document measurement uncertainty (e.g., ±2% for isotopic abundance) and validate cross-reactivity in immunoassays via spike-recovery experiments. Maintain chain-of-custody records for audit purposes .

Q. How can researchers integrate transcriptomic data with traditional toxicological endpoints to assess this compound’s mode of action?

- Methodological Guidance : Pair histopathology (e.g., ovarian follicle counts) with RNA-seq analysis of estrogen-responsive genes (e.g., ESR1, PGR). Use pathway enrichment tools (DAVID, KEGG) to identify perturbed biological processes. Apply benchmark dose (BMD) modeling to compare transcriptional vs. apical endpoint sensitivity .

Data Management & Reporting

Q. What strategies mitigate risks of data misinterpretation when this compound exhibits non-linear pharmacokinetics?

- Methodological Guidance : Use non-compartmental analysis (NCA) with AUC calculations and compartmental modeling (e.g., WinNonlin) to characterize absorption phases. Report time-to-peak (Tmax) and half-life (t1/2) with 95% CIs. For publication, include raw pharmacokinetic curves in supplementary materials and disclose any censored data .

Q. How should researchers synthesize fragmented literature on this compound’s environmental persistence for regulatory submissions?

- Methodological Guidance : Conduct a systematic review following PRISMA guidelines, categorizing studies by test system (e.g., OECD 308 water-sediment studies). Extract degradation half-lives and apply QSAR models to predict environmental partitioning. Highlight data gaps (e.g., soil adsorption coefficients) to justify further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.